Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate
Description
Properties
CAS No. |
918890-63-8 |
|---|---|
Molecular Formula |
C14H27ClO4 |
Molecular Weight |
294.81 g/mol |
IUPAC Name |
methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate |
InChI |
InChI=1S/C14H27ClO4/c1-18-14(17)9-7-5-3-2-4-6-8-13(12-15)19-11-10-16/h13,16H,2-12H2,1H3 |
InChI Key |
GXUNPHQQLLBWDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(CCl)OCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reagents : Undecanoic acid, methanol, acid catalyst (e.g., sulfuric acid)
- Temperature : 60-80°C
- Time : 4-6 hours
Reaction Scheme:
$$
\text{Undecanoic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Methyl Undecanoate} + \text{Water}
$$
Chlorination Reaction
Following esterification, chlorination introduces the chlorine atom at the 11th carbon position of the undecanoate chain.
Reaction Conditions:
- Reagents : Methyl undecanoate, thionyl chloride or phosphorus pentachloride
- Temperature : Room temperature to reflux
- Time : 1-3 hours
Reaction Scheme:
$$
\text{Methyl Undecanoate} + \text{Thionyl Chloride} \xrightarrow{\text{Heat}} \text{Methyl 11-Chloro Undecanoate} + \text{SO}_2 + \text{HCl}
$$
Hydrolysis and Deprotection Steps
The final step involves hydrolysis to introduce the hydroxyethoxy group at the 10th carbon position.
Reaction Conditions:
- Reagents : Methyl 11-chloro-undecanoate, ethylene glycol (for hydroxyethoxy group)
- Catalyst : Acid or base (e.g., sodium hydroxide)
- Temperature : Reflux
- Time : 6-8 hours
Reaction Scheme:
$$
\text{Methyl 11-Chloro Undecanoate} + \text{Ethylene Glycol} \xrightarrow{\text{Acid/Base}} \text{this compound}
$$
Summary Table of Preparation Methods
| Step | Reagents | Conditions | Duration |
|---|---|---|---|
| Esterification | Undecanoic acid, Methanol | Acid catalyst, 60-80°C | 4-6 hours |
| Chlorination | Methyl undecanoate, Thionyl chloride | Room temp to reflux | 1-3 hours |
| Hydrolysis | Methyl 11-chloro-undecanoate, Ethylene glycol | Acid/Base catalyst, Reflux | 6-8 hours |
Chemical Reactions Analysis
Types of Reactions
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic conditions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 11-hydroxy-10-(2-hydroxyethoxy)undecanoate derivatives.
Oxidation Reactions: Formation of 11-chloro-10-(2-oxoethoxy)undecanoate or 11-chloro-10-(2-carboxyethoxy)undecanoate.
Reduction Reactions: Formation of 11-chloro-10-(2-hydroxyethoxy)undecanol.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate may possess anticancer properties. The compound's structural features suggest it could interact with cellular membranes, influencing drug absorption and distribution. Preliminary data indicate that the hydroxyethoxy group may enhance membrane permeability, which is crucial for therapeutic efficacy in cancer treatment.
Inhibition of Anti-apoptotic Proteins
The compound has been associated with the inhibition of myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein linked to various cancers. By targeting Mcl-1, this compound could potentially induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
Synthesis and Chemical Properties
This compound can be synthesized through several methods involving the chlorination of undecanoic acid derivatives. The presence of the chlorine atom and hydroxyethoxy group contributes to its reactivity, allowing for various chemical transformations that can be exploited in synthetic organic chemistry.
Interaction Studies
Research has focused on the interaction of this compound with biological membranes. These studies aim to elucidate its pharmacokinetics and pharmacodynamics, particularly how its structure influences membrane permeability and cellular uptake.
Antiproliferative Activity
In vitro studies have demonstrated the antiproliferative effects of similar compounds against various cancer cell lines. For instance, derivatives of methyl esters have shown significant activity against human cancer cell lines such as HCT-116 and MCF-7, suggesting that this compound may exhibit comparable effects .
Mechanism of Action
The mechanism of action of Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate involves its interaction with specific molecular targets. The chlorine atom and hydroxyethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active acid form, which may further interact with cellular pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate with related compounds based on molecular features, synthesis pathways, and applications:
Biological Activity
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from undecanoic acid, featuring a chlorine atom and a hydroxyethoxy group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures can modulate signaling pathways involved in inflammation and immune responses, particularly through the inhibition of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cell growth and survival .
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of undecanoic acid derivatives. This compound exhibits significant antibacterial activity against various strains of bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects
Research has shown that similar compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Case Studies and Research Findings
-
Antibacterial Activity :
- A study conducted on various long-chain fatty acid esters found that methyl undecanoate derivatives, including this compound, inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anti-inflammatory Mechanisms :
- Cell Viability Assays :
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate, and how can reaction parameters be adjusted to enhance yield?
- Methodological Answer : Synthesis typically involves sequential esterification of undecanoic acid precursors, followed by regioselective introduction of chloro and hydroxyethoxy groups. Key optimizations include:
- Temperature Control : Maintain reaction temperatures below 60°C to prevent thermal degradation, as seen in analogous methyl ester syntheses .
- Purification : Use silica gel column chromatography with hexane/ethyl acetate gradients to isolate the target compound from by-products .
- Moisture Avoidance : Conduct reactions under anhydrous conditions to minimize hydrolysis of the ester group .
Q. Which analytical techniques are critical for verifying the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the positions of the chloro and hydroxyethoxy substituents. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion ([M+H]+) and chlorine isotope pattern .
- Gas Chromatography-Mass Spectrometry (GC/MS) : Semi-quantitative analysis using methyl undecanoate as a reference standard .
Q. What are the recommended storage conditions to prevent degradation of this compound in laboratory settings?
- Methodological Answer :
- Temperature : Store at 0–6°C in airtight containers to slow ester hydrolysis, as recommended for similar methyl esters .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
- Light Protection : Amber glassware or opaque containers prevent photolytic cleavage of the chloro substituent .
Advanced Research Questions
Q. How can researchers employ chromatographic methods to separate this compound from its synthetic by-products or isomers?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) to resolve polar by-products. Adjust gradient elution based on retention times of methyl undecanoate derivatives .
- Chiral Chromatography : If stereoisomers form, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers .
Q. What experimental approaches are suitable for studying the hydrolysis kinetics of the ester and ether bonds under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via LC-MS every 24 hours .
- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives. Compare results to methyl undecanoate hydrolysis data .
Q. How can mass spectrometry be leveraged to identify unexpected adducts or fragmentation patterns unique to this compound?
- Methodological Answer :
- Tandem MS (MS/MS) : Collision-induced dissociation (CID) reveals characteristic fragments (e.g., loss of –OCH2CH2OH from the hydroxyethoxy group).
- Isotopic Pattern Analysis : The chlorine atom’s 3:1 isotopic ratio (m/z 35:37) confirms its presence in fragmentation pathways .
Q. What strategies mitigate side reactions during the introduction of the 2-hydroxyethoxy group?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during chloro-substitution to prevent unwanted ether cleavage .
- Low-Temperature Reactions : Perform hydroxyethoxy coupling at –20°C to reduce radical-mediated side reactions .
Q. In metabolic studies, how can the bioavailability of this compound be assessed using isotopic labeling techniques?
- Methodological Answer :
- Deuterated Analogs : Synthesize methyl 11-chloro-10-(2-deuteroethoxy)undecanoate for tracer studies. Use LC-MS to quantify parent compound and metabolites in plasma .
- Pharmacokinetic Profiling : Administer the deuterated analog to model organisms and measure AUC (area under the curve) for bioavailability assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
